![molecular formula C11H12N2O2S B2601491 3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid CAS No. 6017-12-5](/img/structure/B2601491.png)

3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

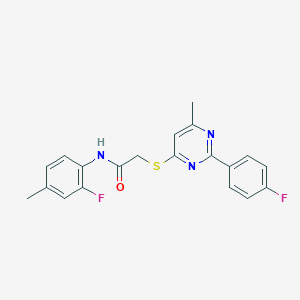

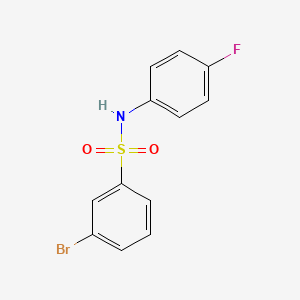

“3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid” is a chemical compound with the molecular weight of 236.29 . Its IUPAC name is “3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]propanoic acid” and its InChI code is "1S/C11H12N2O2S/c14-11(15)5-6-16-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15)" .

Molecular Structure Analysis

The InChI code of “3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid” provides a concise description of its molecular structure. The code “1S/C11H12N2O2S/c14-11(15)5-6-16-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15)” indicates that the compound has a molecular formula of C11H12N2O2S .

Physical And Chemical Properties Analysis

The compound “3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid” has a molecular weight of 236.29 . It has a melting point of 191-192 °C .

Scientific Research Applications

- Synthesis of Benzimidazo[1,2-a][1,4]diazepinones : 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, a bifunctional formyl acid, is used in a one-pot reaction with amines and alkyl isocyanides via the Ugi 4-center-3-component condensation, leading to the production of benzimidazole-fused 1,4-diazepine-5-ones in moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011).

- Antimicrobial and Antifungal Activity : Compounds involving 3-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole have shown potential antimicrobial activity against a wide spectrum of bacterial and yeast strains. These properties are particularly prominent in compounds synthesized for their potential antimicrobial activity (Kopel et al., 2015).

- Ligand in Coordination Chemistry : The compound has been used to develop tridentate ligands derived from benzimidazole, quinoline, and tryptophan for reactions with [NEt4]2[Re(CO)3Br3], exploring its potential in the development of luminescent materials and coordination complexes (Wei et al., 2006).

- Synthesis of Hydroxamic Acid Derivatives : Derivatives of 1H-benzimidazole-2-propanoic acid have been synthesized and tested for their antibacterial and antifungal activities. These derivatives show considerable activity against various strains of bacteria and fungi (Güneş & Cosar, 1992).

- Coordination with Metal Ions : 1H-benzimidazol-2-ylmethyl diethyl phosphate has been studied for its coordination properties towards Cu(II), Co(II), and Zn(II) in aqueous solutions. These studies are crucial for understanding the coordinating behavior of benzimidazole derivatives with metal ions (Kufelnicki et al., 2013).

Safety and Hazards

properties

IUPAC Name |

3-(1H-benzimidazol-2-ylmethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-11(15)5-6-16-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQCNGGOVIRVHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CSCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2601412.png)

![2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride](/img/structure/B2601415.png)

![N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2601416.png)

![N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2601417.png)

![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601423.png)

![4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2601429.png)